molecular formula C14H18ClN3O5 B11479792 (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11479792
M. Wt: 343.76 g/mol
InChI Key: HVHSZKIKMGUEQY-YAXRCOADSA-N
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Description

(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, chloropropyl group, and hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction.

    Introduction of the Chloropropyl Group: The chloropropyl group is introduced via a substitution reaction, where a suitable chlorinating agent is used.

    Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with hydrazinecarboxamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.

    Reduction: Reduction reactions can occur at the hydrazinecarboxamide moiety, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain types of cancer cells, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilane-bridged architectures: Compounds with unique electronic structures that share some chemical properties with the target compound.

Uniqueness

What sets (2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of applications.

Properties

Molecular Formula

C14H18ClN3O5

Molecular Weight

343.76 g/mol

IUPAC Name

[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]urea

InChI

InChI=1S/C14H18ClN3O5/c1-7(15)4-8-9(5-17-18-14(16)19)11(21-3)13-12(10(8)20-2)22-6-23-13/h5,7H,4,6H2,1-3H3,(H3,16,18,19)/b17-5+

InChI Key

HVHSZKIKMGUEQY-YAXRCOADSA-N

Isomeric SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)N)Cl

Canonical SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)N)Cl

Origin of Product

United States

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